molecular formula C24H22N2O2 B14876649 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide

Cat. No.: B14876649
M. Wt: 370.4 g/mol
InChI Key: UHMZHPMAMZHQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide is a synthetic small molecule featuring a hybrid structure combining a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core with a 1-naphthamide moiety linked via an ethyl spacer. The naphthamide group contributes aromatic stacking capabilities and hydrophobic interactions, making this compound structurally distinct from simpler quinoline derivatives.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-15-12-19-14-18(23(27)26-22(19)13-16(15)2)10-11-25-24(28)21-9-5-7-17-6-3-4-8-20(17)21/h3-9,12-14H,10-11H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

UHMZHPMAMZHQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide typically involves the reaction of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(1-naphthyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving molecular interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide are best contextualized against related quinoline and naphthamide derivatives. Below is a detailed comparison with key analogs:

Structural Analogues with Quinoline Cores

Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Core Structure: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen). Functional Groups: A phenylpropanoate ester replaces the naphthamide-ethyl chain. Physicochemical Properties: Higher logP due to the ester group (lipophilic) compared to the amide in the target compound. IR spectra show similar C=O stretches (1654 cm⁻¹ for ester vs. 1671–1682 cm⁻¹ for amides) . Applications: Quinoxaline derivatives are often explored as kinase inhibitors, whereas quinolines are more common in antimalarial and anticancer research .

(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) Core Structure: Thiazolidinone-indole hybrid vs. quinoline-naphthamide. Key Differences: The thiazolidinone ring introduces additional hydrogen-bonding sites, while the target compound’s dimethylquinoline enhances steric hindrance.

Naphthamide-Containing Derivatives

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

  • Structural Features : A triazole linker replaces the ethyl spacer, and a nitro group enhances electron-withdrawing effects.
  • Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target’s likely amide coupling or nucleophilic substitution .
  • Solubility : The triazole group improves aqueous solubility compared to the hydrophobic ethyl-naphthamide chain in the target compound .

N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010) Substituents: Methoxy group at position 7 vs. dimethyl groups (positions 6 and 7) in the target. Pharmacokinetics: Methoxy groups generally enhance metabolic stability, while dimethyl groups may increase steric bulk and membrane permeability .

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Functional Groups LogP (Predicted) Biological Relevance
Target Compound Quinoline + naphthamide 6,7-Dimethyl, ethyl spacer ~3.8 Anticancer, enzyme inhibition
3ce Quinoxaline Phenylpropanoate ester ~4.2 Kinase inhibition
6c Triazole + naphthamide Nitrophenyl, triazole linker ~2.9 Antimicrobial
12a Thiazolidinone-indole p-Tolyl, dioxo-thiazolidinone ~3.1 Antidiabetic

Electronic and Steric Effects

  • Ethyl vs. Triazole Linkers : The ethyl spacer provides conformational flexibility, whereas triazoles (as in 6c) rigidify the structure, affecting binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.